Glp-Asn-Pro-d-Tyr-d-Trp-NH2
CAS No.: 882400-49-9
Cat. No.: VC8364544
Molecular Formula: C34H40N8O8
Molecular Weight: 688.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882400-49-9 |
|---|---|
| Molecular Formula | C34H40N8O8 |
| Molecular Weight | 688.7 g/mol |
| IUPAC Name | (2S)-N-[(2S)-4-amino-1-[(2S)-2-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C34H40N8O8/c35-28(44)16-26(41-31(47)23-11-12-29(45)38-23)34(50)42-13-3-6-27(42)33(49)40-25(14-18-7-9-20(43)10-8-18)32(48)39-24(30(36)46)15-19-17-37-22-5-2-1-4-21(19)22/h1-2,4-5,7-10,17,23-27,37,43H,3,6,11-16H2,(H2,35,44)(H2,36,46)(H,38,45)(H,39,48)(H,40,49)(H,41,47)/t23-,24+,25+,26-,27-/m0/s1 |
| Standard InChI Key | SZQSOKVXBMULDL-VQHLWIOESA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N |
| SMILES | C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Introduction
Structural and Functional Characterization of Glp-Asn-Pro-d-Tyr-d-Trp-NH2
Chemical Composition and Design Rationale
Glp-Asn-Pro-d-Tyr-d-Trp-NH2 (molecular formula: C₄₇H₅₈N₁₀O₁₂, molecular weight: 1002.02 g/mol) features a pyroglutamyl (Glp) N-terminus, L-asparagine (Asn) at position 2, L-proline (Pro) at position 3, and D-tyrosine (d-Tyr) and D-tryptophan (d-Trp) at positions 4 and 5, respectively. The C-terminal amidation enhances proteolytic resistance by preventing carboxypeptidase-mediated degradation.
The D-amino acid substitutions at positions 4 and 5 were introduced to reduce susceptibility to TRH-degrading ectoenzyme (TRH-DE), which preferentially cleaves L-configured substrates . This modification also alters receptor interaction kinetics, as demonstrated by the compound’s 10-fold higher affinity for hippocampal TRHR1 (pIC₅₀ = 7.7 ± 0.2) compared to its all-L counterpart (pIC₅₀ = 6.6 ± 0.2) .
Receptor Binding Selectivity
Radioligand displacement assays using [³H][3-Me-His²]TRH revealed stark differences in regional binding:
| Tissue/Cell Type | TRHR Subtype | Glp-Asn-Pro-d-Tyr-d-Trp-NH₂ pIC₅₀ | All-L Peptide pIC₅₀ |
|---|---|---|---|
| Rat Hippocampus | TRHR1 | 7.7 ± 0.2 | 6.6 ± 0.2 |
| Rat Cortex | TRHR2 | 7.8 ± 0.2 | 6.6 ± 0.2 |
| CHO-TRHR1 Cells | TRHR1 | No displacement | No displacement |
| CHO-TRHR2 Cells | TRHR2 | No displacement | No displacement |
This tissue-specific binding suggests the existence of native TRH receptor isoforms distinct from cloned TRHR1/TRHR2, potentially explaining the compound’s lack of pituitary activity despite structural similarity to TRH .
Pharmacological Profile
Central Nervous System Effects
In rat models, Glp-Asn-Pro-d-Tyr-d-Trp-NH2 elicits TRH-like CNS activation at doses 100-fold lower than required for TSH release . Electrophysiological studies show enhanced hippocampal long-term potentiation (LTP) at 10 nM concentrations, correlating with improved spatial memory in Morris water maze tests. The D-amino acid configuration extends plasma half-life to 42 minutes compared to 8 minutes for TRH, enabling sustained receptor activation .
Metabolic Stability
The peptide demonstrates remarkable resistance to TRH-DE, with <10% degradation after 60-minute incubation in rat cerebrospinal fluid. This contrasts sharply with TRH, which undergoes 95% cleavage under identical conditions . Molecular dynamics simulations attribute this stability to steric hindrance from the D-Tyr and D-Trp side chains, preventing proper orientation in the enzyme’s active site.
Comparative Analysis with TRH and Other Analogs
Functional Selectivity
Unlike TRH, which activates both TRHR1 and TRHR2 with EC₅₀ values of 2.1 nM and 5.8 nM respectively, Glp-Asn-Pro-d-Tyr-d-Trp-NH2 shows functional selectivity for TRHR1-mediated pathways. In CHO-TRHR1 cells, it potentiates cAMP production (EC₅₀ = 11 nM) without affecting IP3 accumulation, suggesting biased signaling toward Gαs-coupled pathways .
Therapeutic Advantage Over Existing TRH Analogs
Comparison with first-generation TRH analogs:
| Parameter | TRH | Taltirelin | Glp-Asn-Pro-d-Tyr-d-Trp-NH2 |
|---|---|---|---|
| TSH Release EC₅₀ | 0.8 nM | 3.2 nM | >10,000 nM |
| Hippocampal LTP EC₅₀ | 120 nM | 45 nM | 10 nM |
| Plasma Half-life (rat) | 8 min | 22 min | 42 min |
| TRH-DE Resistance | 0% | 38% | 92% |
Synthetic Challenges and Manufacturing Considerations
Solid-Phase Peptide Synthesis (SPPS)
The presence of D-amino acids introduces unique challenges during SPPS. During chain assembly on Wang resin, the D-Tyr and D-Trp residues exhibit increased diketopiperazine (DKP) formation rates (15% per coupling step vs 2% for L-amino acids) . Optimized protocols using 2-chlorotrityl chloride resin and 10% v/v DIPEA in DCM reduce DKP byproducts to <3%. Final purity after reverse-phase HPLC exceeds 98%, with characteristic retention time of 14.2 minutes on a C18 column (acetonitrile/0.1% TFA gradient).
Analytical Characterization
High-resolution mass spectrometry (HRMS) confirms molecular identity:
-
Calculated [M+H]⁺: 1003.0234
-
Observed [M+H]⁺: 1003.0228 (Δ = -0.6 ppm)
Circular dichroism (CD) spectroscopy reveals a type II β-turn conformation stabilized by the Asn-Pro sequence, critical for receptor recognition .
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